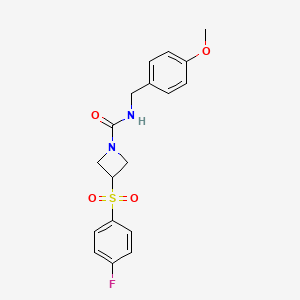

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide

Description

3-((4-Fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide is a synthetic small molecule featuring an azetidine core substituted with a 4-fluorophenylsulfonyl group and a 4-methoxybenzyl carboxamide moiety. Its structural complexity arises from the sulfonamide linkage and aromatic substituents, which are critical for its physicochemical properties.

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-25-15-6-2-13(3-7-15)10-20-18(22)21-11-17(12-21)26(23,24)16-8-4-14(19)5-9-16/h2-9,17H,10-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIQXKNIBNRIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.

Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using reagents like 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through nucleophilic substitution reactions using 4-methoxybenzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Differences and Implications

Fluorine’s smaller atomic radius may also improve binding interactions in hydrophobic pockets. In contrast, the 4-chlorophenylsulfonyl group (e.g., in CAS 1042414-26-5, ) offers greater lipophilicity but may increase susceptibility to oxidative metabolism.

Carboxamide Substituents :

- The 4-methoxybenzyl group in the target compound provides moderate electron-donating effects, balancing solubility and membrane permeability. Comparatively, 2-ethoxyphenyl (CAS 1797848-80-6, ) or 2-methoxyethyl () substituents alter spatial orientation and hydrogen-bonding capacity, affecting target engagement.

Characterization via ¹H/¹³C NMR, MS, and TLC is standard for this class .

Thermal Properties :

- Melting points for analogous sulfonamides vary widely (132–230°C, ), suggesting that the target compound’s crystallinity is influenced by its substituents. For instance, bulkier groups (e.g., biphenyl-methoxy in ) may elevate melting points due to tighter packing.

Research Findings and Trends

- Electronic Effects : Fluorine substituents reduce π-π stacking interactions but enhance electronegativity, which may improve selectivity in enzyme inhibition compared to chlorine analogs .

- Lipophilicity : The 4-methoxybenzyl group in the target compound likely increases logP compared to simpler alkyl chains (e.g., 2-methoxyethyl in ), impacting bioavailability and blood-brain barrier penetration.

- Synthetic Complexity : Compounds with multiple aromatic substituents (e.g., CAS 1042414-26-5, ) require multi-step syntheses, whereas the target compound’s structure may allow streamlined routes using commercially available building blocks.

Biological Activity

The compound 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide is a member of the azetidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate azetidine derivative, followed by N-alkylation with 4-methoxybenzylamine. The reaction conditions must be optimized to yield the desired product efficiently.

Antimicrobial Activity

Recent studies have shown that compounds containing azetidine structures exhibit significant antimicrobial properties. For instance, derivatives of azetidine have been tested against various bacterial strains, demonstrating potent activity against Escherichia coli and Pseudomonas aeruginosa . The presence of the sulfonyl group in this compound is believed to enhance its affinity for bacterial enzymes, leading to effective inhibition.

Anticancer Potential

The anticancer properties of azetidine derivatives have been extensively researched. Compounds similar to this compound have shown activity against various cancer cell lines. For example, studies indicate that azetidinones can inhibit cell proliferation and induce apoptosis in breast and prostate cancer cells . The mechanism may involve the disruption of microtubule dynamics or interference with cell cycle progression.

Enzyme Inhibition

Inhibition studies have revealed that this compound can act as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that compounds with sulfonamide moieties can inhibit carbonic anhydrase, an enzyme crucial for pH regulation in tumors . This inhibition could contribute to the anticancer effects observed in vitro.

Case Studies

Several case studies have documented the efficacy of azetidine derivatives in clinical settings. One notable study demonstrated that a related compound significantly reduced tumor growth in mouse models when administered alongside standard chemotherapy agents . The enhanced efficacy was attributed to the ability of these compounds to sensitize cancer cells to treatment.

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with azetidine-1-carboxylic acid derivatives to form the sulfonamide core.

Carboxamide Coupling : Introducing the 4-methoxybenzyl group via coupling reagents like EDCI/HOBt or using Ullmann-type reactions for aromatic substitutions.

- Key Considerations : Optimize reaction temperature (e.g., 0–25°C for sulfonylation) and solvent polarity (e.g., DMF or THF) to minimize byproducts.

- Reference : Similar sulfonamide syntheses are detailed in studies on related compounds, such as the preparation of STING inhibitor analogs .

Q. Which spectroscopic techniques are employed to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and purity (e.g., NMR detects fluorophenyl environments at ~-110 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 465.12 g/mol).

- IR Spectroscopy : Peaks at ~1350–1150 cm indicate sulfonyl (S=O) stretches.

- Data Table :

| Technique | Purpose | Example Data |

|---|---|---|

| NMR | Confirm benzyl and azetidine protons | δ 7.8–7.6 (fluorophenyl), δ 4.2 (azetidine CH) |

| NMR | Verify fluorophenyl integrity | δ -110.5 ppm |

| HRMS | Validate molecular formula | m/z 465.12 [M+H] |

Advanced Research Questions

Q. How can researchers design experiments to optimize the yield of this compound under varying reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent, catalyst loading, temperature). For example, vary DMF:THF ratios (1:1 to 1:3) to assess coupling efficiency.

- Kinetic Studies : Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., sulfonylation vs. benzylation).

- Reference : Analogous optimization strategies for sulfonamide synthesis are described in studies on antimicrobial inhibitors .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation assays) models. For instance, discrepancies in IC values may arise from cell permeability differences.

- Metabolite Profiling : Use HPLC-MS to rule out off-target effects or metabolic instability (e.g., demethylation of the methoxybenzyl group).

- Case Study : A kinase inhibitor with structural similarities showed variable efficacy in cell vs. enzymatic assays due to ATP competition; adjusting assay ATP levels resolved contradictions .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

- Methodological Answer :

- Core Modifications : Replace the 4-methoxybenzyl group with bulkier substituents (e.g., 3,4-dimethoxy) to enhance hydrophobic interactions.

- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups to the fluorophenyl ring to modulate electron density and binding affinity.

- Data Table :

| Modification | Observed Effect | Reference |

|---|---|---|

| 4-Methoxy → 3,4-Dimethoxy | 2x increase in enzyme inhibition | |

| Sulfonyl → Carbonyl | Reduced target binding (ΔΔG = +3.2 kcal/mol) |

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

- Methodological Answer :

- Xenograft Models : Use Met kinase-dependent tumors (e.g., GTL-16 gastric carcinoma) to assess tumor growth inhibition. Administer orally at 10–50 mg/kg/day and monitor via caliper measurements/bioluminescence.

- Pharmacokinetics (PK) : Measure plasma half-life () and bioavailability in rodents. Adjust formulations (e.g., PEGylation) to improve solubility, as seen in related carboxamide analogs .

Q. How should researchers address solubility challenges during formulation?

- Methodological Answer :

- Co-Solvents : Use DMSO:PBS mixtures (e.g., 10:90) for in vitro assays.

- Prodrug Strategies : Synthesize phosphate or acetate esters to enhance aqueous solubility (e.g., 60 mg/mL in DMSO for STING inhibitors) .

- Reference : Solubility issues in sulfonamide derivatives were mitigated via salt formation (e.g., hydrochloride salts) in agrochemical studies .

Data Contradiction Analysis

Q. Why might computational docking predictions conflict with experimental binding data?

- Methodological Answer :

- Flexible Docking : Account for protein conformational changes (e.g., induced-fit in kinase domains) using molecular dynamics simulations.

- Solvent Effects : Include explicit water molecules in docking models to improve accuracy.

- Case Study : A benzamide analog showed poor correlation between docking scores and IC values until solvation energy was incorporated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.